2-amino-8-methoxyquinazolin-4(3H)-one
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Overview
Description
2-amino-8-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of an amino group at the 2-position and a methoxy group at the 8-position enhances the compound’s chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-methoxyquinazolin-4(3H)-one typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method is the reaction of 2-amino-5-methoxybenzoic acid with formamide under reflux conditions to yield the desired quinazolinone. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 2-amino-8-methoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazolinone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-8-methoxyquinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The methoxy group at the 8-position can enhance the compound’s binding affinity to its target, increasing its potency.
Comparison with Similar Compounds
- 4(3H)-Quinazolinone, 2-amino-6-methoxy-
- 4(3H)-Quinazolinone, 2-amino-7-methoxy-
- 4(3H)-Quinazolinone, 2-amino-5-methoxy-
Comparison: Compared to its analogs, 2-amino-8-methoxyquinazolin-4(3H)-one is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The 8-methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific therapeutic applications.
Properties
IUPAC Name |
2-amino-8-methoxy-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPBOXADXAQLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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